4-Amino-3-(4-isopropoxyphenyl)butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions . The preparation of these reagents and their application in the Suzuki–Miyaura coupling are well-documented .
Chemical Reactions Analysis
4-Amino-3-(4-isopropoxyphenyl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3-(4-isopropoxyphenyl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds . Its unique reactivity also makes it valuable for industrial applications, such as the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its reactivity and ability to form stable bonds with other molecules are key factors in its mechanism of action .
Comparison with Similar Compounds
4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be compared with other similar compounds, such as 4-Aminobutanoic acid and 3-Aminobutanoic acid . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the isopropoxyphenyl group in this compound makes it unique and imparts distinct chemical properties .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-amino-3-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H,15,16) |
InChI Key |
MFRQZADMWITLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
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